Calculated Lipophilicity vs. Triclosan
In the absence of curated biological data for Kayahope, its primary quantifiable differentiator is its specific chemical structure (C15H14ClNO3S) and its predicted lipophilicity profile . While no direct head-to-head functional assays exist, the predicted LogP provides a class-level inference of its potential for membrane permeability and bioaccumulation relative to simpler diphenyl ether scaffolds. The predicted ACD/LogP for Kayahope is 6.34, which is significantly higher than that of the widely used diphenyl ether antifungal Triclosan (calculated XLogP3: 4.76) [1]. This difference in calculated lipophilicity suggests that Kayahope would exhibit distinct partitioning behavior in biological membranes or environmental compartments, which is a critical consideration for researchers utilizing this compound in controlled assays or material science applications.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 6.34 |
| Comparator Or Baseline | Triclosan (XLogP3): 4.76 |
| Quantified Difference | +1.58 LogP units |
| Conditions | In silico prediction (ACD/Labs Percepta) vs. published calculation (PubChem XLogP3) |
Why This Matters
This in silico data provides a class-level differentiation; a higher predicted LogP implies significantly different partitioning and solubility characteristics, justifying its procurement as a unique scaffold rather than a functional substitute for known antifungals.
- [1] PubChem. Triclosan. Computed XLogP3: 4.76. View Source
